molecular formula C17H19N5S B12249792 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B12249792
M. Wt: 325.4 g/mol
InChI Key: AZPLTPJJBXFLPF-UHFFFAOYSA-N
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Description

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a piperazine and pyrimidine moiety. Its distinct chemical properties make it a valuable subject for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with 1-(5-ethylpyrimidin-2-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperazine or pyrimidine rings .

Scientific Research Applications

2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of protein kinases, affecting cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole apart is its unique combination of the benzothiazole, piperazine, and pyrimidine rings. This structure confers distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C17H19N5S/c1-2-13-11-18-16(19-12-13)21-7-9-22(10-8-21)17-20-14-5-3-4-6-15(14)23-17/h3-6,11-12H,2,7-10H2,1H3

InChI Key

AZPLTPJJBXFLPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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